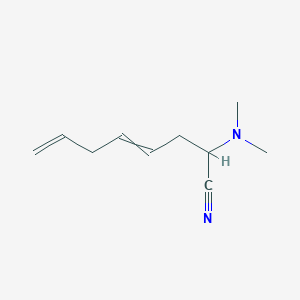

2-(Dimethylamino)octa-4,7-dienenitrile

Beschreibung

2-(Dimethylamino)octa-4,7-dienenitrile (C₁₁H₁₇N₂) is a nitrile derivative featuring a dimethylamino group at the second carbon and conjugated diene bonds at positions 4 and 5. Its structure combines electron-rich amine functionality with unsaturated hydrocarbon chains, making it a candidate for applications in polymer chemistry, photopolymerization, and as a co-initiator in resin systems. The compound’s reactivity is influenced by the conjugation of its diene system and the electron-donating dimethylamino group, which facilitates interactions with photoinitiators like camphorquinone (CQ) and iodonium salts .

Eigenschaften

CAS-Nummer |

88471-80-1 |

|---|---|

Molekularformel |

C10H16N2 |

Molekulargewicht |

164.25 g/mol |

IUPAC-Name |

2-(dimethylamino)octa-4,7-dienenitrile |

InChI |

InChI=1S/C10H16N2/c1-4-5-6-7-8-10(9-11)12(2)3/h4,6-7,10H,1,5,8H2,2-3H3 |

InChI-Schlüssel |

NZJDBONWEHAVKL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(CC=CCC=C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)octa-4,7-dienenitrile typically involves the reaction of an appropriate octadiene precursor with dimethylamine and a nitrile source. One common method involves the following steps:

Preparation of the Octadiene Precursor: The octadiene precursor can be synthesized through a series of reactions starting from simpler alkenes or alkynes.

Introduction of the Dimethylamino Group: The octadiene precursor is then reacted with dimethylamine under suitable conditions, often in the presence of a catalyst.

Addition of the Nitrile Group: Finally, the nitrile group is introduced through a reaction with a nitrile source, such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of 2-(Dimethylamino)octa-4,7-dienenitrile may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)octa-4,7-dienenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like halides or other amines can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of 2-(Dimethylamino)octa-4,7-dienenitrile can yield oxides or hydroxylated derivatives.

Reduction: Reduction can produce primary or secondary amines.

Substitution: Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)octa-4,7-dienenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)octa-4,7-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile. These interactions can modulate the activity of biological molecules and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

These compounds share key functional groups but differ in backbone structure and reactivity, as highlighted below.

Table 1: Key Properties of 2-(Dimethylamino)octa-4,7-dienenitrile and Analogues

Reactivity in Polymerization Systems

- Ethyl 4-(Dimethylamino) Benzoate: Exhibits higher DC (85–90%) compared to DMAEMA due to its aromatic structure and efficient electron donation, which accelerates CQ-mediated radical generation. Its performance is less dependent on diphenyliodonium hexafluorophosphate (DPI) .

- DMAEMA : Shows lower DC (70–75%) but responds strongly to DPI, which scavenges inhibitory oxygen and amplifies DC by 15–20% at higher amine concentrations. This synergism is critical in oxygen-rich environments .

- 2-(Dimethylamino)octa-4,7-dienenitrile: Predicted to exhibit moderate DC due to its aliphatic diene backbone, which may reduce conjugation effects compared to aromatic analogues. However, the extended diene system could enhance DPI interactions, similar to DMAEMA.

Physical and Chemical Stability

- Ethyl 4-(dimethylamino) benzoate produces resin cements with superior flexural strength (120–130 MPa) owing to its rigid aromatic core. In contrast, DMAEMA-based resins require DPI to achieve comparable strength (110–120 MPa) .

- For 2-(dimethylamino)octa-4,7-dienenitrile, the flexible diene backbone may compromise mechanical properties unless stabilized by additives like DPI or optimized CQ/amine ratios.

Influence of CQ/Amine Ratios

Both ethyl 4-(dimethylamino) benzoate and DMAEMA perform optimally at a 1:2 CQ/amine ratio, balancing radical generation and amine availability. This ratio likely applies to 2-(dimethylamino)octa-4,7-dienenitrile, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.